Ethylene formate

Catalog No.
S602925
CAS No.
629-15-2
M.F
C4H6O4
M. Wt
118.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene formate

CAS Number

629-15-2

Product Name

Ethylene formate

IUPAC Name

2-formyloxyethyl formate

Molecular Formula

C4H6O4

Molecular Weight

118.09 g/mol

InChI

InChI=1S/C4H6O4/c5-3-7-1-2-8-4-6/h3-4H,1-2H2

InChI Key

IKCQWKJZLSDDSS-UHFFFAOYSA-N

SMILES

C(COC=O)OC=O

Synonyms

Ethylene glycol, diformate, Ethylene formate, Glycol diformate

Canonical SMILES

C(COC=O)OC=O

Active Packaging and Insect Fumigation

Specific Scientific Field: Food Science

Application Summary: Ethylene formate (EF) is a volatile compound that is naturally occurring in many food products. It is a potent insecticide and antimicrobial, making it a promising alternative to the fumigant methyl bromide .

Methods of Application: A novel solid-state EF precursor (EFP) compound was synthesized via the condensation reaction of adipic acid dihydrazide and triethyl orthoformate. This EFP was non-volatile and remained stable under dry conditions but could be hydrolyzed readily in the presence of moisture and acid to trigger the release of EF vapor .

Results or Outcomes: Preliminary studies on strawberries showed that the release of EF vapor from the EFP-loaded nonwovens delayed the growth of spoilage microorganisms on the fruits. Furthermore, EFP powder was used as an EF activated release system for in-packaging fumigation of blueberries to control an invasive insect pest in fruits .

Waste Plastic Conversion

Specific Scientific Field: Chemical Engineering

Application Summary: Co-electrolysis of waste plastics and carbon dioxide (CO2) into value-added chemicals or fuels is a promising pathway for a sustainable society .

Methods of Application: A gold-mediated nickel hydroxide (Au/Ni(OH)2) is developed to oxidize waste plastic-derived ethylene glycol (EG) into formate .

Results or Outcomes: The Au/Ni(OH)2 catalyst shows an excellent formate selectivity of >90% at high current densities of above 100 mA cm−2 .

Embalming Fluids

Specific Scientific Field: Forensic Science

Application Summary: 1,2-Diformyloxyethane is used in embalming fluids .

Results or Outcomes: The use of 1,2-Diformyloxyethane in embalming fluids helps in the preservation and sanitation of the body .

Polymerization

Specific Scientific Field: Polymer Chemistry

Application Summary: Ethylene, a compound closely related to Ethylene formate, is widely used in the plastics industry. It is polymerized to create polyethylene, a widely used plastic .

Results or Outcomes: The polymerization of Ethylene results in the creation of polyethylene, a widely used plastic. This plastic finds its application in the production of packaging films, wire coatings, and squeeze bottles .

Insecticidal Compounds

Specific Scientific Field: Entomology

Application Summary: 1,2-Diformyloxyethane is used in the development of volatile insecticidal compounds .

Methods of Application: It is known that it is used in the formulation of these compounds .

Results or Outcomes: The use of 1,2-Diformyloxyethane in insecticidal compounds helps in the control of various insect pests .

Electrochemical Carbon Dioxide Reduction

Specific Scientific Field: Electrochemistry

Application Summary: 1,2-Diformyloxyethane is used in the electrochemical carbon dioxide reduction to ethylene .

Methods of Application: It is known that it is used in the process of converting carbon dioxide to ethylene .

Results or Outcomes: The use of 1,2-Diformyloxyethane in the electrochemical carbon dioxide reduction results in the production of ethylene, a valuable industrial chemical .

Ethylene formate is formed by the reaction between ethylene glycol (a diol) and formic acid (a carboxylic acid). It has the chemical formula C₄H₆O₄ and a molecular weight of 118.09 g/mol []. While research on this specific compound is limited, esters in general play a vital role in various biological processes and industrial applications [].


Molecular Structure Analysis

Ethylene formate possesses a simple yet interesting molecular structure. It consists of a central ethylene (ethane-1,2-diol) group with two formate (methanoate) groups esterified to each hydroxyl group. This structure creates a diester with a central chain of two carbon atoms (C-C) flanked by four oxygen atoms (O-C=O) and four hydrogen atoms (H) []. The presence of multiple ester linkages can influence its reactivity and potential applications in organic synthesis.


Chemical Reactions Analysis

  • Hydrolysis: Ethylene formate can likely undergo hydrolysis, where it reacts with water to break the ester bonds and regenerate ethylene glycol and formic acid [].

C₄H₆O₄ (ethylene formate) + 2H₂O → C₂H₆O₂ (ethylene glycol) + 2HCO₂H (formic acid) [Eqn 1]

  • Esterification: Ethylene formate could potentially react with other alcohols in an esterification reaction to form new, more complex esters [].

Physical And Chemical Properties Analysis

  • A colorless liquid at room temperature [].
  • Possess a boiling point above 100°C due to its higher molecular weight compared to simpler esters [].
  • Soluble in organic solvents like ethanol and acetone due to the presence of polar ester groups [].
  • Moderately reactive due to the presence of ester linkages.

Mechanism of Action (Not Applicable)

Currently, there is no scientific research readily available on the specific mechanism of action of ethylene formate in biological systems.

  • A mild irritant to the skin, eyes, and respiratory system upon contact or inhalation [].
  • Flammable due to the presence of carbon-hydrogen bonds.
  • Potentially decompose upon heating, releasing formic acid which is a corrosive irritant [].

  • Hydrolysis: Ethylene formate reacts with water to yield ethylene glycol and formic acid. This reaction is typically catalyzed by acids or bases.
    C4H6O4+H2OC2H6O2+HCOOHC_4H_6O_4+H_2O\rightarrow C_2H_6O_2+HCOOH
  • Esterification: It can react with alcohols to form new esters, a common reaction in organic synthesis.
  • Transesterification: Ethylene formate can be involved in transesterification reactions, where it exchanges its alkoxy group with another alcohol.
  • Reactions with Acids: Ethylene formate reacts exothermically with strong acids, which may lead to ignition of the reaction products under certain conditions .

Several methods exist for synthesizing ethylene formate:

  • Direct Esterification: This involves the reaction of ethylene glycol with formic acid under acidic conditions, typically requiring heat to drive the reaction forward.
  • Transesterification: Ethylene glycol can react with methyl formate or other formates in the presence of catalysts to produce ethylene formate.
  • Catalytic Methods: Transition metal catalysts, such as those based on ruthenium, can facilitate the reaction between ethylene and formates, enhancing yields and selectivity .

Ethylene formate has several applications:

  • Fumigant: It is used in agricultural settings for pest control due to its effectiveness against various insects.
  • Intermediate in Organic Synthesis: Ethylene formate serves as a building block for synthesizing other chemical compounds.
  • Solvent: It can act as a solvent in various chemical processes due to its polar nature.

Ethylene formate shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:

CompoundChemical FormulaKey Features
Ethyl FormateC3H6O2C_3H_6O_2A simpler ester derived from ethanol and formic acid; widely used as a flavoring agent and solvent.
Methyl FormateC3H6O2C_3H_6O_2A methyl ester of formic acid; used in organic synthesis and as a solvent.
Dimethyl CarbonateC5H10O3C_5H_{10}O_3A carbonate ester used as a solvent; differs structurally by containing carbonate groups instead of carboxylates.
Diethyl MalonateC7H12O4C_7H_{12}O_4A dicarboxylate ester used in organic synthesis; has distinct malonate groups compared to ethylene formate's structure.

Ethylene formate's unique structure allows it to engage in specific reactions that differ from those of these similar compounds, particularly in its ability to act as both a reactant and an intermediate in various synthetic pathways.

Physical Description

Ethylene glycol diformate appears as a water-white liquid. More dense than water. May be toxic by ingestion. Used in embalming fluids.
Liquid

Boiling Point

174.0 °C

Flash Point

200 °F (NFPA, 2010)

GHS Hazard Statements

Aggregated GHS information provided by 145 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 8 of 145 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 137 of 145 companies with hazard statement code(s):;
H302 (98.54%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (16.79%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (66.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (30.66%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.6%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

629-15-2

Wikipedia

1,2-Diformyloxyethane

General Manufacturing Information

Petrochemical manufacturing
Textiles, apparel, and leather manufacturing
1,2-Ethanediol, 1,2-diformate: ACTIVE

Dates

Modify: 2023-08-15

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